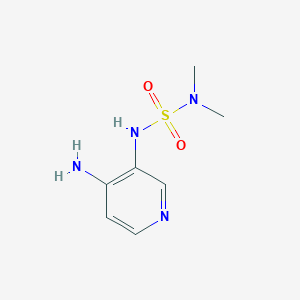
cis-3,4-Pyrrolidinedicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-3,4-Pyrrolidinedicarboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-3,4-Pyrrolidinedicarboxylic acid can be achieved through various methods. One common approach involves the diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. This method utilizes commercially available starting materials and involves a tightly bound chelation-controlled transition state during the 5-exo-tet ring closure reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The process typically involves optimizing reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: cis-3,4-Pyrrolidinedicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohols or amines.
科学的研究の応用
cis-3,4-Pyrrolidinedicarboxylic acid has a wide range of scientific research applications. It is used in the development of bioactive molecules with target selectivity, particularly in medicinal chemistry. The compound’s pyrrolidine ring structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of drug candidates .
In addition to its use in medicinal chemistry, this compound is also employed in the synthesis of chiral building blocks for organic synthesis. These chiral building blocks are valuable in the production of glycopeptides, antimetabolites of glutamic acid, and ACE inhibitors .
作用機序
The mechanism of action of cis-3,4-Pyrrolidinedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring structure allows it to bind to enantioselective proteins, leading to different biological profiles of drug candidates. The stereogenicity of the carbons within the pyrrolidine ring plays a crucial role in determining the compound’s binding mode and biological activity .
類似化合物との比較
cis-3,4-Pyrrolidinedicarboxylic acid can be compared to other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share similar structural features but differ in their biological activities and applications. The unique stereochemistry and three-dimensional coverage of this compound make it a valuable compound in medicinal chemistry and organic synthesis .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable tool in the development of bioactive molecules and chiral building blocks. Continued research on this compound will likely uncover new applications and further enhance its utility in various fields.
特性
IUPAC Name |
(3S,4R)-pyrrolidine-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHDKGFRYVKQNW-ZXZARUISSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)


![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)






![Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6291997.png)



